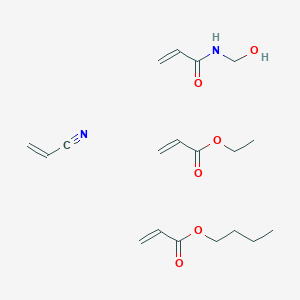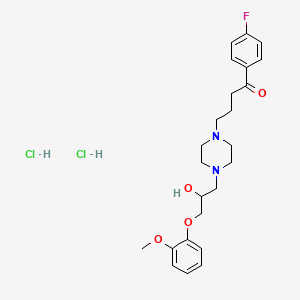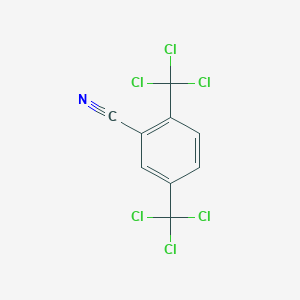
2,5-Bis(trichloromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(trichloromethyl)benzonitrile is an organic compound with the molecular formula C9H3Cl6N It is characterized by the presence of two trichloromethyl groups attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trichloromethyl)benzonitrile typically involves the chlorination of 2,5-dimethylbenzonitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride. The reaction proceeds via a free radical mechanism, leading to the substitution of the methyl groups with trichloromethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and heat dissipation. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(trichloromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,5-bis(trichloromethyl)benzoic acid.
Reduction: Formation of 2,5-dimethylbenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trichloromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis(trichloromethyl)benzonitrile involves its interaction with various molecular targets. The trichloromethyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(trifluoromethyl)benzonitrile: Similar in structure but with trifluoromethyl groups instead of trichloromethyl groups.
2,4,6-Trichlorobenzonitrile: Contains three chlorine atoms attached to the benzene ring.
2,5-Dichlorobenzonitrile: Contains two chlorine atoms attached to the benzene ring.
Uniqueness: 2,5-Bis(trichloromethyl)benzonitrile is unique due to the presence of two trichloromethyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
50343-90-3 |
|---|---|
Molekularformel |
C9H3Cl6N |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
2,5-bis(trichloromethyl)benzonitrile |
InChI |
InChI=1S/C9H3Cl6N/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3H |
InChI-Schlüssel |
IRSLAKBEDALSPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)C#N)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
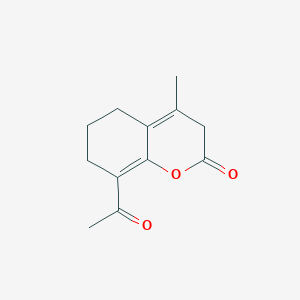
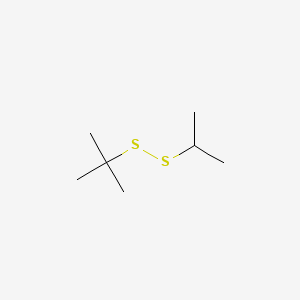
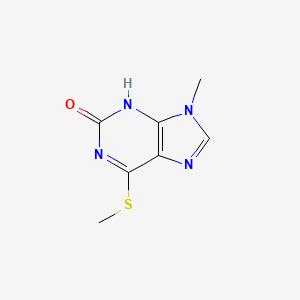

![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
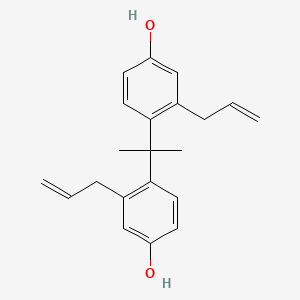

![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
